N-(3,5-Dichlorobenzyl)-2-butanamine
Overview
Description
N-(3,5-Dichlorobenzyl)-2-butanamine, commonly known as Dichlorobenzyl-2-butylamine, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with an amine-like odor, and has a melting point of -80°C and a boiling point of 145-150°C. It is soluble in water, ethanol, and most organic solvents. Dichlorobenzyl-2-butylamine has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Neurochemical Impact
Research on similar compounds indicates the impact of such chemicals on neurotransmitter systems. For instance, a study by Johnson, Hoffman, & Nichols (1986) examined the efficacy of primary amines (including MDA and BDB, structurally related to N-(3,5-Dichlorobenzyl)-2-butanamine) in releasing neurotransmitters like serotonin and dopamine from rat brain slices. These findings can be extrapolated to understand the neurochemical influence of this compound.
Pharmacological Classification
Another study conducted by Nichols, Hoffman, Oberlender, Jacob, & Shulgin (1986) suggests that compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine could be seen as prototypes for a new pharmacological class with potential therapeutic uses. This classification could be relevant for this compound in terms of its therapeutic applications.
Chemical Synthesis and Utility
The study of Ellman, Owens, & Tang (2002) focuses on N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which is significant for synthesizing compounds like this compound. Their research provides insights into the methodologies that could be applied in the synthesis and structural modification of such compounds.
Catalytic and Synthetic Reactions
The work of Rasdi, Phan, & Harvey (2013) on the reaction of benzaldehyde with n-butylamine, forming imines, demonstrates the chemical reactivity and potential utility of compounds structurally related to this compound. This study highlights the importance of understanding the chemical kinetics and mechanisms involved in the synthesis of such compounds.
Conformational Dynamics
Minitti and Weber (2007) Minitti & Weber (2007) explored the conformational dynamics in hydrocarbon chains, such as those present in N,N-dimethyl-2-butanamine, which can be relevant for understanding the structural behavior of this compound.
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFKVAMEQTEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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